molecular formula C6H14Se2 B14395458 1,1-Bis(methylselanyl)butane CAS No. 88088-10-2

1,1-Bis(methylselanyl)butane

Cat. No.: B14395458
CAS No.: 88088-10-2
M. Wt: 244.12 g/mol
InChI Key: VGSZCPMSAQZLQZ-UHFFFAOYSA-N
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Description

1,1-Bis(methylselanyl)butane is an organoselenium compound characterized by the presence of two methylselanyl groups attached to the same carbon atom in a butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(methylselanyl)butane typically involves the reaction of butane derivatives with methylselanyl reagents. One common method is the reaction of 1,1-dibromobutane with sodium methylselenolate under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by methylselanyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(methylselanyl)butane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the selenyl groups to selenides or diselenides.

    Substitution: Nucleophilic substitution reactions can replace the methylselanyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Selenoxides or selenones.

    Reduction: Selenides or diselenides.

    Substitution: Various substituted butane derivatives, depending on the nucleophile used.

Scientific Research Applications

1,1-Bis(methylselanyl)butane has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organoselenium compounds.

    Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and effects.

    Medicine: Organoselenium compounds, including this compound, are investigated for their potential antioxidant and anticancer properties.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 1,1-Bis(methylselanyl)butane involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with thiol-containing proteins and enzymes, potentially modifying their activity.

    Pathways Involved: It may influence redox signaling pathways by altering the cellular redox state through its oxidation and reduction reactions.

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(methylthio)butane: Similar structure but with sulfur atoms instead of selenium.

    1,1-Bis(methylselanyl)propane: Similar structure but with a shorter carbon chain.

    1,1-Bis(methylselanyl)pentane: Similar structure but with a longer carbon chain.

Properties

CAS No.

88088-10-2

Molecular Formula

C6H14Se2

Molecular Weight

244.12 g/mol

IUPAC Name

1,1-bis(methylselanyl)butane

InChI

InChI=1S/C6H14Se2/c1-4-5-6(7-2)8-3/h6H,4-5H2,1-3H3

InChI Key

VGSZCPMSAQZLQZ-UHFFFAOYSA-N

Canonical SMILES

CCCC([Se]C)[Se]C

Origin of Product

United States

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